

Benchmarking CS47: A Comparative Analysis Against Industry Standards in KRASIndependent Lung Cancer

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Compound of Interest		
Compound Name:	CS47	
Cat. No.:	B4133342	Get Quote

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This guide provides a comprehensive comparison of **CS47**, a novel reversible Thioredoxin reductase 1 (TrxR1) inhibitor, against established industry benchmarks for the treatment of KRAS-independent lung cancers. The experimental data herein is intended to offer an objective assessment of **CS47**'s performance and potential as a therapeutic agent.

Quantitative Performance Analysis

The following table summarizes the comparative in vitro efficacy and cytotoxicity of **CS47** and the current industry standard, Auranofin.



Compound	Target	Indication	IC50 (KRAS-WT LC cells)	IC50 (IMR- 90 Normal Lung Fibroblasts)	Key Findings
CS47	Thioredoxin Reductase 1 (TrxR1)	KRAS- independent Lung Cancer	Not explicitly stated, but high sensitivity observed	54.85 μM[1]	Demonstrate s enhanced TrxR1 specificity and significantly lower cytotoxicity towards normal cells compared to Auranofin.[1] Induces ferroptosis through a distinct mechanism. [2][3]
Auranofin	Thioredoxin Reductase 1 (TrxR1)	Positive Control / Industry Standard	Not explicitly stated, but KRAS-WT LC cells are highly sensitive	5.27 μM[1]	Exhibits notable cytotoxicity towards non- tumor lung fibroblasts, suggesting potential for off-target effects.[1]

Signaling Pathway and Mechanism of Action

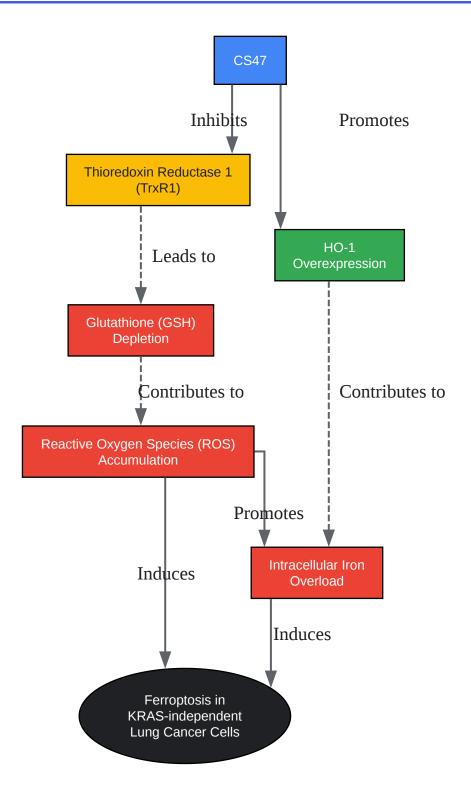




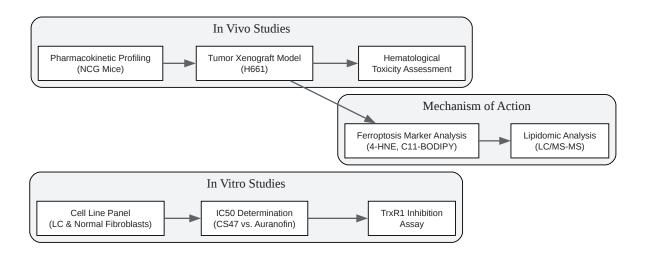


CS47 exerts its anticancer effects by inhibiting Thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox control. This inhibition disrupts the cellular antioxidant defense system, leading to a cascade of events culminating in ferroptosis, a form of iron-dependent programmed cell death.









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References

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